![molecular formula C9H12N2O3 B14163305 2-[(Dimethylamino)methyl]-6-nitrophenol CAS No. 69245-76-7](/img/structure/B14163305.png)
2-[(Dimethylamino)methyl]-6-nitrophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(Dimethylamino)methyl]-6-nitrophenol is an organic compound with the molecular formula C9H12N2O3 It is characterized by the presence of a dimethylamino group attached to a methyl group, which is further connected to a nitrophenol structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the nitration of 2-methylphenol (o-cresol) to form 2-methyl-6-nitrophenol, which is then subjected to a Mannich reaction with formaldehyde and dimethylamine to yield the final product .
Industrial Production Methods
Industrial production of 2-[(Dimethylamino)methyl]-6-nitrophenol may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reagents. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-[(Dimethylamino)methyl]-6-nitrophenol can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The phenolic hydroxyl group can be oxidized to a quinone structure.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Conversion to quinone derivatives.
Reduction: Formation of amino derivatives.
Substitution: Introduction of various functional groups depending on the reagent used.
Aplicaciones Científicas De Investigación
2-[(Dimethylamino)methyl]-6-nitrophenol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.
Biology: Studied for its potential antimicrobial properties and interactions with biological molecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the manufacture of specialty chemicals and materials with specific properties
Mecanismo De Acción
The mechanism of action of 2-[(Dimethylamino)methyl]-6-nitrophenol involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can form hydrogen bonds and electrostatic interactions with active sites, while the nitrophenol moiety can participate in redox reactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2-(Dimethylamino)ethanol: Contains a dimethylamino group attached to an ethanol structure.
2-(Dimethylamino)methylphenol: Similar structure but without the nitro group.
2-(Dimethylamino)methyl-5,7-dichloro-8-hydroxyquinoline: Contains additional chlorine atoms and a quinoline structure.
Uniqueness
2-[(Dimethylamino)methyl]-6-nitrophenol is unique due to the presence of both a nitro group and a dimethylamino group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial use .
Propiedades
Número CAS |
69245-76-7 |
|---|---|
Fórmula molecular |
C9H12N2O3 |
Peso molecular |
196.20 g/mol |
Nombre IUPAC |
2-[(dimethylamino)methyl]-6-nitrophenol |
InChI |
InChI=1S/C9H12N2O3/c1-10(2)6-7-4-3-5-8(9(7)12)11(13)14/h3-5,12H,6H2,1-2H3 |
Clave InChI |
SMDHMIAGXJYMKY-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CC1=C(C(=CC=C1)[N+](=O)[O-])O |
Solubilidad |
>29.4 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


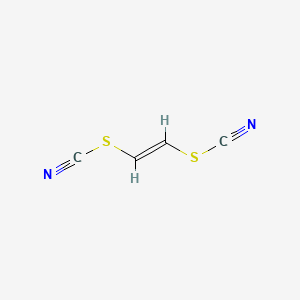
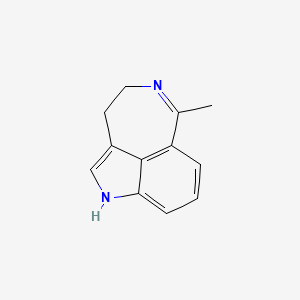
![7-Butyl-4-ethyl-1-methyl-2,6-dioxa-7-azabicyclo[2.2.2]octane](/img/structure/B14163226.png)
![4-Chlorothieno[3,4-D]pyrimidine](/img/structure/B14163228.png)

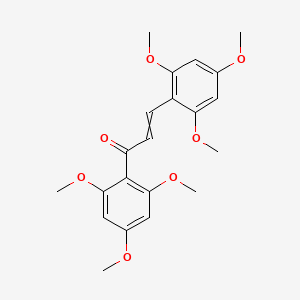
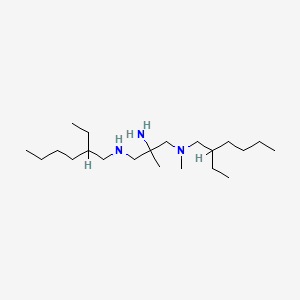
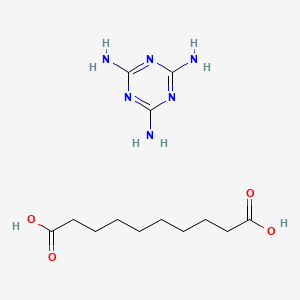
![5-cyclopropyl-7-(difluoromethyl)-N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B14163281.png)
![2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-1-(2-methylpiperidin-1-yl)propan-1-one](/img/structure/B14163283.png)
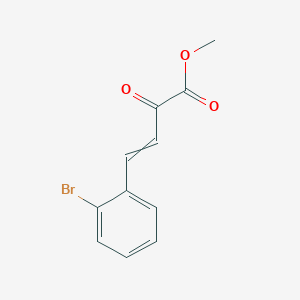

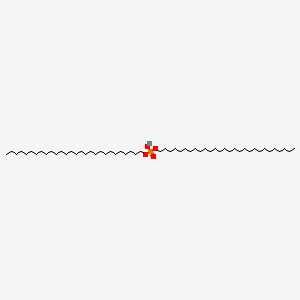
![4-(Chloromethyl)-9-methoxy-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14163307.png)
